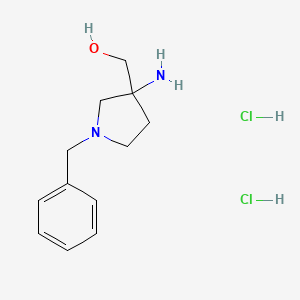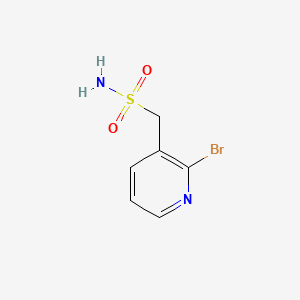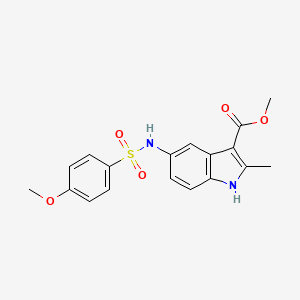![molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2](/img/structure/B6605511.png)
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DIPI) is an organic compound with a unique chemical structure. It is an important chemical building block for many synthetic products, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and reactivity make it an attractive target for many different research applications.
合成法
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Knoevenagel reaction. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine oxide and a base to produce an alcohol. The Ugi reaction involves the reaction of an aldehyde or ketone with an isocyanide, an amine, and a carboxylic acid to produce an amide. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an amine and a carbonyl compound to produce an amide. All of these reactions can be used to synthesize 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone.
科学的研究の応用
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including its use as a fluorescent probe for the detection of protein-protein interactions, its use as a fluorescent marker for the detection of DNA-protein interactions, and its use as a fluorescent tag for the imaging of live cells. It has also been used as a fluorescent substrate for the detection of enzymes, and as a fluorescent substrate for the detection of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not well understood. However, it is believed that its unique structure and reactivity allow it to interact with proteins and DNA, resulting in the formation of fluorescent complexes. These complexes can then be detected using fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone are not yet well understood. However, it has been shown to interact with proteins and DNA and can be used to detect changes in the structure and function of proteins and DNA.
実験室実験の利点と制限
The advantages of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments include its low toxicity, its low cost, and its ability to interact with proteins and DNA. The main limitation of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments is its relatively low fluorescence intensity.
将来の方向性
There are several potential future directions for the use of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in research. These include the development of new fluorescent probes for the detection of protein-protein interactions, the development of new fluorescent tags for the imaging of live cells, and the development of new fluorescent substrates for the detection of enzymes and enzyme-catalyzed reactions. Additionally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to study the structure and function of proteins and DNA, and to develop new drugs. Finally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to develop new fluorescent dyes for use in medical diagnostics.
特性
IUPAC Name |
2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSHVDIHWEBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)


![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
